(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone
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Overview
Description
The compound “(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been extensively researched . The reactions are typically monitored by thin layer chromatography . The yield of the synthesized compounds can vary, but it is generally high .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives have been extensively studied . The reactions are typically monitored by thin layer chromatography .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary depending on the specific derivative. For example, the yield of the synthesized compounds can be high, and the compounds can form yellow crystals .Scientific Research Applications
Antifungal Applications
1,3,4-Thiadiazole derivatives have demonstrated significant antifungal activities . For instance, some compounds in this class have shown higher bioactivities against Phytophthora infestans , a pathogen responsible for crop diseases, compared to traditional fungicides . This suggests that our compound could potentially be developed as a novel antifungal agent for agricultural use.
Antibacterial Properties
These derivatives also exhibit antibacterial activities . Research has indicated moderate to poor activity against bacterial strains such as Xanthomonas oryzae and Xanthomonas campestris . This implies that with further optimization, the compound could be used in the development of new antibacterial agents.
Anticancer Research
Compounds with a 1,3,4-thiadiazole core have been studied for their anticancer effects. They have been found to exhibit activities against various cancer cell lines, indicating that our compound could be a candidate for anticancer drug development .
Plant Growth Regulation
Some 1,3,4-thiadiazole derivatives act as plant growth regulators . They can influence the growth and development processes in plants, which could be beneficial in enhancing crop yields and improving agricultural productivity .
Antimicrobial Efficacy
The antimicrobial activity of 1,3,4-thiadiazole derivatives has been confirmed, with some compounds outperforming control drugs in their effects against pathogens . This points to the potential use of our compound in creating more effective antimicrobial treatments.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Pharmacokinetics
Its molecular structure suggests that it may have good bioavailability .
Result of Action
Compounds with similar structures have been known to exert various biological effects, such as antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c18-14-4-2-1-3-13(14)17(22)21-9-7-12(8-10-21)16-20-19-15(23-16)11-5-6-11/h1-4,11-12H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTGFCWTNLZYSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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